molecular formula C23H30N2O9 B12625253 ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate

ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate

Cat. No.: B12625253
M. Wt: 478.5 g/mol
InChI Key: FXUYFTSKCDUEBN-HMCFULEZSA-N
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Description

Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate is a synthetic compound featuring a highly substituted tricyclic core fused with oxygen-containing rings. The structure includes:

  • Core framework: A tricyclo[7.3.0.02,6]dodecane system with five oxygen atoms (pentaoxa) and four methyl groups at positions 4,4,11,11.
  • Functional groups: An ethyl benzoate moiety (ethyl 4-aminobenzoate derivative). An acetylated amino linker bridging the benzoate and the tricyclic carbonyl group.
  • Stereochemistry: The chiral centers (1S,2R,6R,9R) confer specific spatial arrangements critical for molecular interactions.

Properties

Molecular Formula

C23H30N2O9

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate

InChI

InChI=1S/C23H30N2O9/c1-6-29-20(28)12-7-9-13(10-8-12)25-14(26)11-24-19(27)17-15-16(32-22(2,3)31-15)18-21(30-17)34-23(4,5)33-18/h7-10,15-18,21H,6,11H2,1-5H3,(H,24,27)(H,25,26)/t15-,16+,17?,18-,21-/m1/s1

InChI Key

FXUYFTSKCDUEBN-HMCFULEZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate involves several steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the use of catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Researchers use this compound to investigate its potential biological activities, such as enzyme inhibition, receptor binding, and cellular uptake.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its tricyclic pentaoxa core. Below is a comparison with three analogues:

Compound Core Structure Key Substituents Functional Differences
Target Compound (Ethyl 4-[[2-[[...]dodecane-8-carbonyl]amino]acetyl]amino]benzoate) Tricyclo[7.3.0.02,6]dodecane (pentaoxa) Ethyl benzoate, acetyl amino linker High steric hindrance; polar ester and amide groups enhance solubility .
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-...dodecan-8-yl]methyl acetate () Same tricyclic core Methyl acetate substituent Lacks the acetyl-amino-benzoate chain; reduced hydrogen-bonding capacity .
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-...dodecane-8-carboxylic acid () Same tricyclic core Carboxylic acid at position 8 Acidic group enables salt formation; lower lipophilicity compared to the ester .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro[4.5]decane (oxa-aza) Benzothiazole, dimethylaminophenyl Heterocyclic diversity (N/S atoms); potential fluorescence or catalytic properties .

Key Findings from Comparative Studies

Tricyclic vs. Spiro compounds () exhibit broader π-conjugation (benzothiazole), enabling applications in optoelectronics .

Functional Group Impact: Ester vs. Carboxylic Acid: The target’s ethyl benzoate group improves membrane permeability compared to the carboxylic acid analogue (), which favors aqueous solubility .

Similarity Metrics :

  • Using the Tanimoto coefficient (), the target compound shares ~70% structural similarity with its methyl acetate analogue () but only ~40% with spiro derivatives () due to divergent core architectures .

Data Table: Physicochemical Properties

Property Target Compound Methyl Acetate Analogue () Carboxylic Acid Analogue ()
Molecular Weight ~550 g/mol ~350 g/mol ~400 g/mol
LogP (Predicted) 2.5 1.8 0.9
Hydrogen Bond Donors 2 0 2
Hydrogen Bond Acceptors 9 7 8
Rotatable Bonds 6 3 4

Research Implications

  • Drug Design: The target compound’s acetyl amino linker and benzoate group make it a candidate for protease inhibitor scaffolds.
  • Materials Science : Its oxygen-rich core could stabilize polymers or coatings under oxidative conditions .
  • Synthetic Challenges: Stereoselective synthesis of the tricyclic core requires advanced catalysts, as noted in ’s spiro compound syntheses .

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